3-Ethoxypyrrolidine

Beschreibung

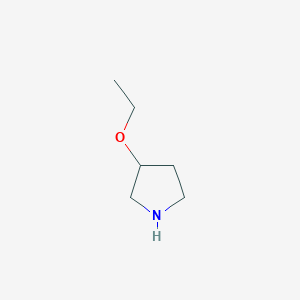

3-Ethoxypyrrolidine is an organic compound with the molecular formula C6H13NO It is a derivative of pyrrolidine, where an ethoxy group is attached to the third carbon of the pyrrolidine ring

Eigenschaften

IUPAC Name |

3-ethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-8-6-3-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBOYHJEUFJZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612588 | |

| Record name | 3-Ethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45592-49-2 | |

| Record name | 3-Ethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Ethoxypyrrolidine can be synthesized through several methods. One common approach involves the cyclization of γ-aminocarbonyl compounds. For instance, the reaction of 3-chloropropylamine with ethyl vinyl ether under basic conditions can yield this compound . Another method involves the use of nitrogen-containing acetals and ketals as starting materials, which undergo cyclization to form the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxypyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted pyrrolidines with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Ethoxypyrrolidine serves as a valuable scaffold for the development of various pharmaceutical agents. Its unique structure allows for the modulation of biological activity through the synthesis of derivatives that can interact with specific biological targets.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. A study involving animal models indicated that certain derivatives displayed significant efficacy in reducing seizure activity, suggesting potential for developing new antiepileptic drugs .

Neurological Applications

The compound has been linked to modulation of neurotransmitter systems, particularly serotonin receptors. This interaction is crucial for developing treatments for mood disorders such as depression and anxiety .

Case Study: Neuropharmacological Effects

In one study, a series of this compound derivatives were tested for their effects on serotonin receptor activity. The results indicated that some compounds could enhance serotonin signaling, leading to improved mood regulation in preclinical models .

Organic Synthesis

This compound is utilized as a building block in asymmetric synthesis and the development of chiral ligands.

Chiral Ligands and Catalysts

The compound is instrumental in synthesizing chiral ligands used in asymmetric catalysis. The ability to introduce chirality into synthetic pathways enhances the selectivity and efficiency of chemical reactions, which is vital in producing enantiomerically pure compounds for pharmaceutical applications .

Synthesis of Bioactive Molecules

As a versatile intermediate, this compound is employed in synthesizing various bioactive molecules, including enzyme inhibitors and receptor modulators. This application is particularly relevant in drug discovery processes where specific molecular interactions are essential for therapeutic efficacy.

Biological Research

The compound's biological activities extend beyond medicinal chemistry into broader biological research domains.

Antioxidant Properties

Studies have indicated that this compound exhibits antioxidant properties, making it a candidate for developing treatments aimed at oxidative stress-related diseases.

Anti-inflammatory Effects

Research also suggests that derivatives of this compound can possess anti-inflammatory properties, further expanding its potential therapeutic applications in managing inflammatory conditions.

Data Tables

Wirkmechanismus

The mechanism of action of 3-ethoxypyrrolidine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The ethoxy group can influence the compound’s binding affinity and selectivity towards these targets. Molecular docking studies have shown that the interaction with specific proteins, such as kinases, may be a predominant mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: A parent compound with a similar structure but without the ethoxy group.

3-Methoxypyrrolidine: Similar to 3-ethoxypyrrolidine but with a methoxy group instead of an ethoxy group.

N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom

Uniqueness: this compound is unique due to the presence of the ethoxy group, which can significantly alter its chemical properties and biological activity compared to other pyrrolidine derivatives. This modification can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

3-Ethoxypyrrolidine is a compound belonging to the pyrrolidine family, which has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. Pyrrolidine derivatives are known for their versatility in drug design, often serving as scaffolds for various bioactive compounds. This article focuses on the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an ethoxy group attached to the third position of the pyrrolidine ring. The general formula can be represented as follows:

This structure contributes to its distinct physicochemical properties, influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that certain pyrrolidine derivatives exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In a comparative analysis, one derivative displayed inhibition zones of 17 mm against E. coli and 15 mm against S. aureus, suggesting a promising avenue for further exploration in antimicrobial drug development .

Enzyme Inhibition

Pyrrolidine derivatives, including this compound, have been investigated for their potential as enzyme inhibitors. A study highlighted the selectivity of certain pyrrolidine-based compounds towards cyclin-dependent kinases (CDKs), with some demonstrating nanomolar activity against specific isoforms such as CK1γ and CK1ε . This selectivity indicates that modifications on the pyrrolidine scaffold can significantly enhance biological activity.

Hormonal Activity

The interaction of pyrrolidine derivatives with hormonal receptors has also been a focus of research. For example, modifications on the pyrrolidine ring have been shown to influence estrogen receptor (ER) activity. Certain derivatives acted as selective estrogen receptor degraders (SERDs), which are crucial in treating hormone-sensitive cancers such as breast cancer . The ability to modulate ERα levels through structural variations in pyrrolidine compounds presents a significant therapeutic potential.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. Key factors influencing SAR include:

- Substituent Positioning : The position of substituents on the pyrrolidine ring can drastically alter binding affinity and selectivity towards biological targets.

- Stereochemistry : The spatial arrangement of atoms within the molecule affects how it interacts with enzymes and receptors. For instance, stereospecific modifications have been shown to enhance potency against specific kinases .

- Conformational Flexibility : The inherent flexibility of the pyrrolidine ring allows for diverse conformations that can optimize interactions with target proteins.

Table: Summary of Biological Activities of Pyrrolidine Derivatives

| Activity Type | Compound Example | Target/Pathway | IC50/Activity Level |

|---|---|---|---|

| Antibacterial | This compound | E. coli, S. aureus | Inhibition zones: 17 mm, 15 mm |

| Enzyme Inhibition | CK1γ/CK1ε inhibitors | Cyclin-dependent kinases | Nanomolar range |

| Hormonal Modulation | SERDs | Estrogen receptor α | Potent degradation |

Case Study 1: Antimicrobial Efficacy

A detailed investigation into the antimicrobial properties of this compound revealed its potential as a lead compound for developing new antibiotics. The study utilized standard agar diffusion methods to assess efficacy against various bacterial strains, demonstrating significant activity that warrants further optimization and testing in vivo.

Case Study 2: Cancer Therapeutics

In another study focusing on cancer therapeutics, derivatives of this compound were evaluated for their effects on ERα signaling pathways in breast cancer cell lines. The results indicated that certain modifications enhanced receptor degradation while maintaining antagonistic properties, suggesting a dual mechanism beneficial for therapeutic applications in hormone-dependent cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.